molecular formula C14H12FNO4S B3087395 N-(4-fluorophenyl)-N-(phenylsulfonyl)glycine CAS No. 117309-42-9

N-(4-fluorophenyl)-N-(phenylsulfonyl)glycine

Cat. No. B3087395
CAS RN: 117309-42-9
M. Wt: 309.31 g/mol
InChI Key: OQMQAQIMIHSBRB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-(phenylsulfonyl)glycine, commonly known as FPG, is a chemical compound that is widely used in scientific research. FPG is a potent and selective inhibitor of the excitatory amino acid transporter subtype 2 (EAAT2), which is responsible for the reuptake of glutamate from the synaptic cleft.

Scientific Research Applications

Aldose Reductase Inhibition

N-(4-fluorophenyl)-N-(phenylsulfonyl)glycine and its derivatives have been explored for their potential as inhibitors of the enzyme aldose reductase. This enzyme plays a significant role in the polyol pathway, which is implicated in diabetic complications. Derivatives of N-(phenylsulfonyl)glycine, specifically those with N-phenyl substitution, have demonstrated enhanced inhibitory activity against aldose reductase in rat lens assays, suggesting their utility in managing diabetic complications by modulating the polyol pathway. The study indicates that these compounds might interact with the enzyme's inhibitor binding site in a distinct manner, contributing to their inhibitory potency (Deruiter, Borne, & Mayfield, 1989).

Micellar Electrokinetic Capillary Chromatography (MEKC)

The anionic fluorosurfactant N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine potassium salt, similar in structure to this compound, has been studied for its application in micellar electrokinetic capillary chromatography (MEKC). This technique is instrumental in separating ionic species by their charge, size, and hydrophobicity. The surfactant demonstrated increased efficiency and selectivity differences compared to traditional surfactants like sodium dodecyl sulfate, suggesting its potential in enhancing the capabilities of MEKC for analytical applications (Ridder, Damin, Reijenga, & Chiari, 2001).

Environmental Impact and Water Treatment

N-(Phenylsulfonyl)glycine, a compound related to this compound, has been identified as a new contaminant in sewage and surface water. Its behavior in a municipal sewage treatment plant was investigated, revealing its persistence through the treatment processes. This study underscores the importance of understanding the environmental impact of such chemicals and their potential role in water treatment processes to mitigate their presence in aquatic ecosystems (Krause & Schöler, 2000).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-11-6-8-12(9-7-11)16(10-14(17)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMQAQIMIHSBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256092
Record name N-(4-Fluorophenyl)-N-(phenylsulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117309-42-9
Record name N-(4-Fluorophenyl)-N-(phenylsulfonyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117309-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorophenyl)-N-(phenylsulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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